molecular formula C9H6F2O3S B1420101 6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione CAS No. 1094476-70-6

6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione

Cat. No.: B1420101
CAS No.: 1094476-70-6
M. Wt: 232.21 g/mol
InChI Key: ZVYNFAGJGYRWSW-UHFFFAOYSA-N
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Description

“6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione” is a chemical compound with the CAS Number: 1094476-70-6 . Its IUPAC name is 6,7-difluoro-2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide . The molecular weight of this compound is 232.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6F2O3S/c10-6-3-5-8(12)1-2-15(13,14)9(5)4-7(6)11/h3-4H,1-2H2 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis Techniques and Methods

6,7-Difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione, as a specific type of 2H-1-benzothiopyrans, is involved in various synthesis techniques. Kaye and Nocanda (2002) demonstrated the use of Baylis-Hillman methodology for the synthesis of 3-substituted thiochromenes (2H-1-benzothiopyrans) in yields of up to 67% (Kaye & Nocanda, 2002). Ishino et al. (1990) presented a method involving reaction of acetylenic alcohols with arenethiols in the presence of p-toluenesulfonic acid, yielding thiochromans in good to excellent yields (Ishino, Masaoka, & Hirashima, 1990).

Pharmacological Applications

The compound has shown promise in pharmacological research. Nammalwar et al. (2010) reported the synthesis of a primary metabolite of a compound under consideration for kidney cancer treatment, which includes a derivative of 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran (Nammalwar et al., 2010). Rajkumari Nalwaya and colleagues (2013) explored Benzothiopyran derivatives as a novel class of calcium channel blockers, indicating the potential of such compounds in cardiovascular drug research (Nalwaya et al., 2013).

Chemical Properties and Reactions

The chemical properties and reaction mechanisms involving 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran are also of interest. Hansen et al. (1995) studied the tautomerism and intramolecular hydrogen bonding of acylpyran-diones and acylpyridinediones, which are closely related to 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran (Hansen, Bolvig, & Kappe, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

6,7-difluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3S/c10-6-3-5-8(12)1-2-15(13,14)9(5)4-7(6)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYNFAGJGYRWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC(=C(C=C2C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione
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Reactant of Route 6
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6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione

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